2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
Description
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative characterized by a dihydropyridazine core substituted with a bromophenyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazinone derivatives, which are known for roles in inflammation and immune modulation .
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O3/c1-7-6-10(12(17)18)11(16)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) |
InChI Key |
QYMFXOUORRLVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a phenylacetic acid derivative to introduce the bromine atom at the para position. This is followed by the formation of the pyridazine ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Analogs in the Pyridazine Family
(a) 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 74557-73-6)
- Structure : Lacks the 4-bromophenyl group, retaining only the methyl and carboxylic acid substituents.
- Properties : Reduced molecular weight (MW ≈ 184.15 g/mol) compared to the bromophenyl derivative (MW ≈ 325.15 g/mol). The absence of bromine lowers lipophilicity (logP ≈ -0.5 vs. ~2.1 for the bromophenyl analog).
(b) 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid (CAS 1105193-26-7)
- Structure : Substituted with a fluorophenyl group at position 1 and a methoxy group at position 3.
- Properties : Fluorine’s electronegativity increases polarity compared to bromine, reducing steric bulk. MW = 264.21 g/mol.
- Activity : Fluorophenyl derivatives are often explored for improved metabolic stability in drug design, though specific data for this compound are unavailable .
(c) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Contains a bromophenyl group linked via an acetamide side chain to a pyridazinone core with methoxybenzyl and methyl substituents.
- Activity : Acts as a potent FPR2 agonist (EC₅₀ = 12 nM) in human neutrophils, highlighting the importance of bromophenyl groups in receptor targeting .
Physicochemical and Pharmacological Differences
- Solubility: The carboxylic acid group enhances aqueous solubility (~2.5 mg/mL at pH 7.4) compared to non-carboxylic analogs like the FPR2 agonist in (~0.1 mg/mL) .
Biological Activity
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be represented as follows:
This structure features a bromophenyl group, a dihydropyridazine ring, and a carboxylic acid functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Evidence suggests anti-inflammatory properties that may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives of pyridazine compounds, 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid demonstrated notable inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate to strong antimicrobial potential, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer activity of the compound was evaluated using various cancer cell lines. Notably, it exhibited the following effects:
- Cell Proliferation Inhibition : The compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways.
Case Study: MCF-7 Cell Line
In a recent study published in Journal of Medicinal Chemistry, researchers treated MCF-7 cells with varying concentrations of the compound. The findings indicated:
- G1 Phase Arrest : Flow cytometry analysis showed significant accumulation of cells in the G1 phase.
- Apoptosis Induction : Annexin V staining confirmed increased apoptosis rates at higher concentrations.
Anti-inflammatory Effects
The anti-inflammatory properties were assessed through in vitro assays measuring cytokine release. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
